N-phénéthylmaléimide

Vue d'ensemble

Description

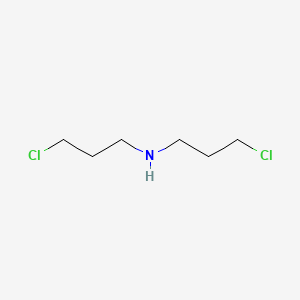

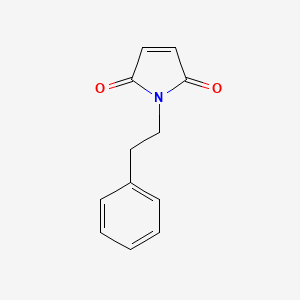

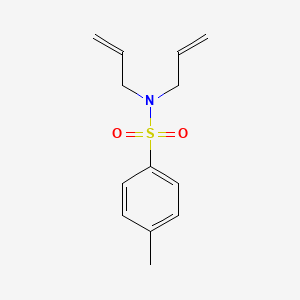

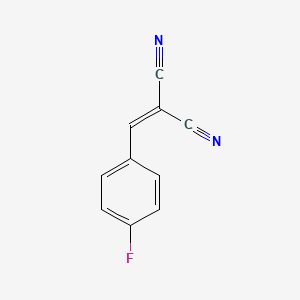

Maleimide, N-phenethyl- is a chemical compound characterized by the presence of a maleimide group attached to a phenethyl group. Maleimides are known for their unsaturated imide structure, which makes them highly reactive and useful in various chemical reactions. The phenethyl group adds a hydrophobic character to the molecule, enhancing its interaction with biological systems and other organic compounds.

Applications De Recherche Scientifique

Maleimide, N-phenethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is particularly useful in the synthesis of cross-linked polymers and bioconjugates.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. Its reactivity with thiol groups makes it valuable in protein labeling and immobilization.

Medicine: Investigated for its potential as an antibacterial and antifungal agent.

Industry: Used in the production of high-performance polymers and coatings due to its thermal stability and reactivity.

Mécanisme D'action

Target of Action

Maleimide, N-phenethyl-, also known as 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione, primarily targets cysteine residues in proteins . The compound reacts with the thiol group in cysteine to form a stable carbon-sulfur bond . This reaction is known as the thiol-Michael addition . Another potential target is the membrane enzyme, β(1,3)glucan synthase , which has been proposed as a primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group results in the formation of a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

N-substituted maleimides affect the biosynthesis of chitin and β(1,3)glucan , components of the fungal cell wall . These compounds inhibit the metabolic pathway of these bacteria and fungi with high selectivity .

Pharmacokinetics

It’s known that the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions . The maleimide moiety itself is relatively stable to degradation , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of stable carbon-sulfur bonds with cysteine residues in proteins . This can lead to the deactivation of enzymes and inhibition of the metabolic pathways of bacteria and fungi . The compound also affects the biosynthesis of chitin and β(1,3)glucan, altering the structure of the fungal cell wall .

Action Environment

The thiol-maleimide reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction . Therefore, the environment can influence the compound’s action, efficacy, and stability. For instance, the pH should be 6.5 – 7.5 for the maleimide functional group to react .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Maleimide, N-phenethyl- can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with phenethylamine, followed by dehydration to form the maleimide ring. This reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions to ensure complete conversion.

Another method involves the palladium-catalyzed cyclization of alkynes with isocyanides, followed by hydrolysis. This method is advantageous due to its mild reaction conditions and high yield of polysubstituted maleimide derivatives .

Industrial Production Methods

Industrial production of Maleimide, N-phenethyl- often employs large-scale batch reactors where maleic anhydride and phenethylamine are reacted in the presence of a dehydrating agent. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Maleimide, N-phenethyl- undergoes various chemical reactions, including:

Addition Reactions: The double bond in the maleimide ring is highly reactive and can participate in Michael additions and Diels-Alder reactions.

Substitution Reactions: The phenethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Reduction Reactions: The maleimide ring can be reduced to form succinimide derivatives under specific conditions.

Common Reagents and Conditions

Michael Addition: Typically involves nucleophiles such as thiols or amines reacting with the maleimide double bond under mild conditions.

Diels-Alder Reaction: Involves dienes reacting with the maleimide under thermal conditions to form cyclohexene derivatives.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Thiosuccinimide: Formed from the reaction with thiols.

Cyclohexene Derivatives: Formed from Diels-Alder reactions.

Succinimide Derivatives: Formed from reduction reactions.

Comparaison Avec Des Composés Similaires

Maleimide, N-phenethyl- can be compared with other N-substituted maleimides such as N-ethyl maleimide and N-phenylmaleimide. While all these compounds share the reactive maleimide group, the phenethyl group in Maleimide, N-phenethyl- provides unique hydrophobic interactions and enhances its biological activity. N-ethyl maleimide is more hydrophilic and less reactive towards aromatic substitution, whereas N-phenylmaleimide has similar reactivity but different solubility and stability profiles .

List of Similar Compounds

- N-ethyl maleimide

- N-phenylmaleimide

- 3,4-disubstituted maleimides

Propriétés

IUPAC Name |

1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBGLKCFQULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287848 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-90-4 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)